
N-METHYLINDOLINE-5-SULFONAMIDE
Overview
Description
N-METHYLINDOLINE-5-SULFONAMIDE is a chemical compound with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol . It is also known by its IUPAC name, N-methyl-5-indolinesulfonamide . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, typically target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for the further production of DNA in the bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the biochemical pathway of folic acid synthesis in bacteria . This disruption prevents the bacteria from producing the necessary nucleotides for DNA and RNA synthesis, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide is the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis and subsequent DNA and RNA synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide. For instance, the presence of these compounds in the aquatic environment can lead to the development of antibiotic resistance among bacteria
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-indole-5-sulfonic acid methylamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with sulfonamide-binding proteins, which can influence the activity of these proteins. The nature of these interactions often involves the binding of the sulfonic acid group to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
2,3-Dihydro-1H-indole-5-sulfonic acid methylamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of these enzymes. This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. The sulfonic acid group of the compound is critical for its binding interactions and subsequent biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including disruption of cellular processes and potential toxicity to tissues .
Metabolic Pathways
2,3-Dihydro-1H-indole-5-sulfonic acid methylamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in the metabolism of sulfonamides, leading to changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The compound can be transported across cell membranes and distributed to various tissues, where it can exert its biochemical effects .
Subcellular Localization
2,3-Dihydro-1H-indole-5-sulfonic acid methylamide exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is important for its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYLINDOLINE-5-SULFONAMIDE typically involves the reaction of indole derivatives with sulfonating agents. One common method includes the reaction of indole with chlorosulfonic acid, followed by methylation using methylamine . The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive sulfonating agents and the need for precise temperature control .
Chemical Reactions Analysis
Types of Reactions
N-METHYLINDOLINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-METHYLINDOLINE-5-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- Indole-5-sulfonic acid
- 2,3-Dihydro-1H-indole-5-carboxylic acid
- N-methylindole-5-sulfonamide
Uniqueness
N-METHYLINDOLINE-5-SULFONAMIDE is unique due to its combination of the indole ring and sulfonic acid methylamide group. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives . The presence of the sulfonic acid group enhances its solubility in aqueous media, making it more versatile for various applications .
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKOIZBLCHKMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424697 | |
| Record name | 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113162-46-2 | |
| Record name | 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

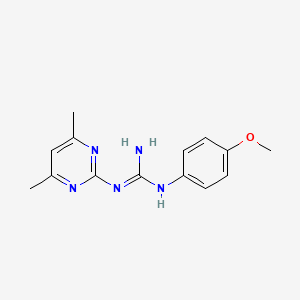
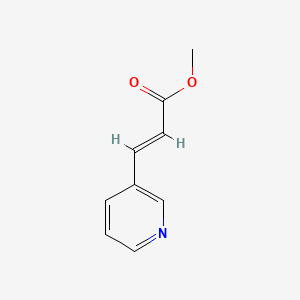
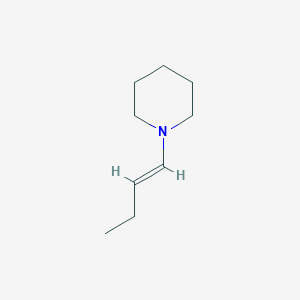
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)
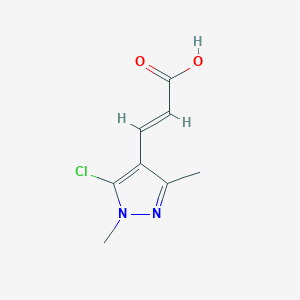
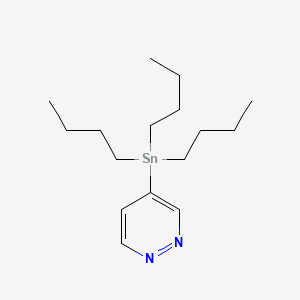
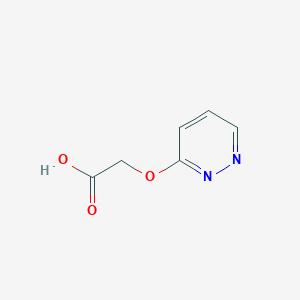
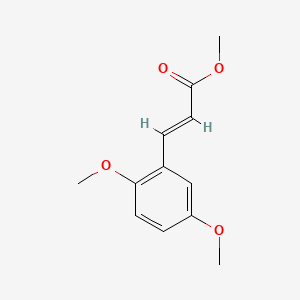
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)
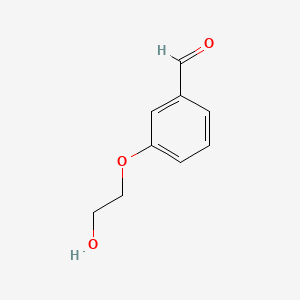
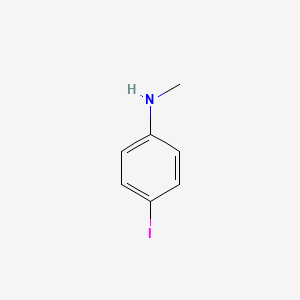
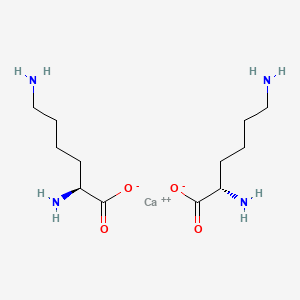

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)
